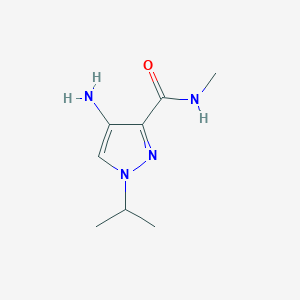
4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-N-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミドは、ピラゾールファミリーに属する合成有機化合物です。 ピラゾールは、2 つの隣接する窒素原子を含む 5 員環複素環式化合物です。
2. 製法
合成経路と反応条件
4-アミノ-N-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミドの合成には、通常、以下の手順が用いられます。
ピラゾール環の形成: これは、ヒドラジンと 1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることで達成できます。
アミノ基の導入: アミノ基は、求核置換反応またはアミノ化反応によって導入できます。
N-メチル化: この手順では、ヨードメタンまたは硫酸ジメチルなどのメチル化剤を使用して、窒素原子をメチル化します。
カルボキサミドの形成: カルボキサミド基は、対応するカルボン酸またはエステルとアンモニアまたはアミンを反応させることで導入できます。
工業的生産方法
この化合物の工業的生産方法では、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があります。 これには、連続フロー反応器、触媒プロセス、グリーンケミストリーの原則の使用が含まれます。
3. 化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、特にアミノ基またはメチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボキサミド基に関与し、水素化リチウムアルミニウムなどの還元剤を使用してアミンに変換する可能性があります。
置換: 求核置換反応または求電子置換反応は、ピラゾール環または側鎖のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、またはその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、または触媒的水素化。
置換: ハロゲン化剤、求核剤、または求電子剤を適切な条件下(例:溶媒、温度、触媒)で使用します。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はニトロソまたはニトロ誘導体を生成する可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究における用途
化学
化学では、4-アミノ-N-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのユニークな構造により、さまざまな官能基化が可能になり、合成有機化学において貴重な化合物となります。
生物学
生物学研究では、この化合物は、酵素阻害、抗菌活性、または受容体研究のためのリガンドとしての潜在的な生物活性について研究される可能性があります。
医学
医薬品化学では、この化合物の誘導体は、その潜在的な治療効果について検討されています。 ピラゾール誘導体は、抗炎症、鎮痛、抗癌作用で知られています。
工業
産業では、この化合物は、新しい材料、農薬の開発、または他の貴重な化合物の合成における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.
N-methylation: This step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or as a ligand for receptor studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
作用機序
4-アミノ-N-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミドの作用機序は、その特定の用途によって異なります。 たとえば、酵素阻害剤として作用する場合、酵素の活性部位に結合し、基質の結合とそれに続く触媒作用を阻害する可能性があります。 関与する分子標的と経路は、実験的研究によって解明する必要があります。
類似化合物との比較
類似化合物
4-アミノ-1H-ピラゾール-3-カルボキサミド: N-メチル基とプロパン-2-イル基がありません。
N-メチル-1H-ピラゾール-3-カルボキサミド: アミノ基とプロパン-2-イル基がありません。
1-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミド: アミノ基と N-メチル基がありません。
独自性
4-アミノ-N-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-カルボキサミドの独自性は、その官能基の特定の組み合わせにあります。 これにより、上記のように、さまざまな用途で貴重な化合物となります。
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
4-amino-N-methyl-1-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-4-6(9)7(11-12)8(13)10-3/h4-5H,9H2,1-3H3,(H,10,13) |
InChIキー |
PKZUCMRSDMKVNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C(=N1)C(=O)NC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)
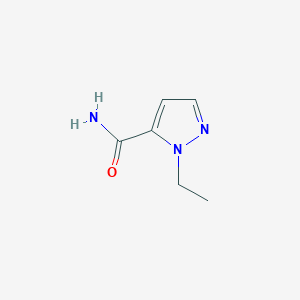
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907131.png)
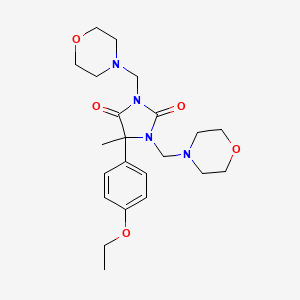
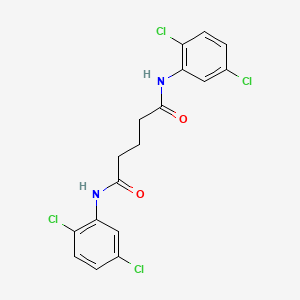


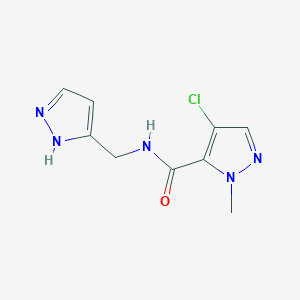
![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)
